Brazilein

Descripción general

Descripción

La Brazileína es un pigmento rojo natural derivado de la madera dura del árbol Caesalpinia sappan. Es un compuesto homo isoflavonoide conocido por su color vibrante y diversas propiedades farmacológicas. Históricamente, la Brazileína se ha utilizado como tinte y en la medicina tradicional por sus beneficios terapéuticos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Brazileína se puede sintetizar a partir de su precursor, la Brazileína, mediante un proceso de oxidación. La oxidación se puede lograr utilizando varios agentes oxidantes, como el permanganato de potasio o el peróxido de hidrógeno, en condiciones controladas. La reacción típicamente implica disolver la Brazileína en un solvente adecuado como etanol o metanol y luego agregar el agente oxidante lentamente mientras se mantiene la temperatura alrededor de 25-30 ° C.

Métodos de Producción Industrial: En entornos industriales, la Brazileína a menudo se extrae de la madera dura de Caesalpinia sappan utilizando cromatografía de contracorriente de alto rendimiento (HPCCC). Este método implica el uso de un sistema de solventes como cloroformo-metanol-agua (4: 3: 2, v / v / v) para separar la Brazileína de otros componentes. El proceso es eficiente y produce Brazileína de alta pureza .

Tipos de Reacciones:

Oxidación: La Brazileína puede sufrir oxidación para formar varios derivados oxidados. Esta reacción generalmente se lleva a cabo utilizando agentes oxidantes como el permanganato de potasio.

Reducción: La Brazileína se puede reducir nuevamente a Brazileína utilizando agentes reductores como el borohidruro de sodio.

Sustitución: La Brazileína puede participar en reacciones de sustitución donde los grupos funcionales en la molécula son reemplazados por otros grupos. Por ejemplo, la metilación de la Brazileína puede ocurrir en los grupos hidroxilo.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes Reductores: Borohidruro de sodio.

Solventes: Etanol, metanol, cloroformo.

Productos Principales:

Derivados Oxidados: Varias formas oxidadas de Brazileína.

Forma Reducida: Brazileína.

Productos Sustituidos: Brazileína metilada.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anti-inflammatory Effects

Brazilein has been shown to possess potent anti-inflammatory properties. A study by Kim et al. (2015) demonstrated that this compound inhibits the IRAK4-NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-induced macrophage cells. This suggests its potential as a therapeutic agent for chronic inflammatory diseases .

Case Study: Inhibition of Inflammation

- Objective : To evaluate the anti-inflammatory effects of this compound.

- Method : LPS-stimulated Raw264.7 macrophages were treated with varying concentrations of this compound.

- Results : Significant reduction in nitrite production and inflammatory cytokine levels was observed at a concentration of 50 μM .

1.2 Antioxidant Properties

This compound exhibits strong antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research indicates that it can inhibit adipocyte differentiation and reduce oxidative stress markers in various cell lines .

Antimicrobial Applications

2.1 Beta-lactamase Inhibition

Recent in silico studies suggest that this compound can act as a beta-lactamase inhibitor, which is vital for overcoming antibiotic resistance. The binding energy of this compound with beta-lactamase enzymes was found to be comparable to that of established inhibitors like clavulanic acid .

Case Study: In Silico Analysis

- Objective : To assess the potential of this compound as a beta-lactamase inhibitor.

- Method : Molecular docking studies were performed on various beta-lactamase genes (blaSHV, blaTEM, blaCTX-M).

- Results : this compound showed significant binding affinity, indicating its potential role in enhancing antibiotic efficacy against resistant strains .

Food Industry Applications

3.1 Natural Pigment

This compound is recognized as an alternative natural food colorant due to its stability and safety profile compared to synthetic dyes. Studies have explored methods for enhancing its stability, such as co-pigmentation techniques .

Material Science Applications

This compound's properties extend to material science, where it is utilized as a dye in textiles and coatings due to its vibrant color and stability under various conditions . Its application in art conservation has also been noted, where it serves as a natural dye for historical artifacts.

Mecanismo De Acción

La Brazileína ejerce sus efectos a través de varios mecanismos moleculares:

Actividad Antioxidante: La Brazileína elimina los radicales libres y reduce el estrés oxidativo en las células.

Actividad Antiinflamatoria: Inhibe la activación del inflamasoma NLRP3, reduciendo la producción de citoquinas proinflamatorias.

Actividad Anticancerígena: La Brazileína induce apoptosis en las células cancerosas al modular las vías de señalización involucradas en la regulación del ciclo celular y la apoptosis.

Comparación Con Compuestos Similares

La Brazileína está estrechamente relacionada con la Brazileína, su forma reducida. Ambos compuestos comparten estructuras similares pero difieren en sus estados de oxidación. La Brazileína es única debido a su vibrante color rojo y mayor estabilidad en comparación con la Brazileína. Otros compuestos similares incluyen:

Brazileína: La forma reducida de Brazileína, incolora y menos estable.

Calcona Sappan: Otro compuesto bioactivo que se encuentra en Caesalpinia sappan con propiedades antiinflamatorias.

Protosappanina A: Un compuesto con actividades antioxidantes y anticancerígenas.

La Brazileína se destaca por sus diversas actividades farmacológicas y estabilidad, lo que la convierte en un compuesto valioso para diversas aplicaciones.

Actividad Biológica

Brazilein, a natural compound derived from the heartwood of Caesalpinia sappan L., has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its antibacterial, anticancer, antioxidant, and anti-inflammatory effects, supported by various research findings and case studies.

This compound is a flavonoid that exhibits significant biological activity through various mechanisms:

- Antibacterial Activity : this compound has been shown to inhibit the activity of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. In silico studies indicate that this compound binds effectively to the blaCTX-M gene, demonstrating potential as a beta-lactamase inhibitor with a binding energy of -88.1586 kcal/mol, suggesting a stable interaction with the enzyme .

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including colorectal cancer and breast cancer. It enhances apoptosis in T47D cells and inhibits NFκB1/p50 signaling pathways in osteoarthritic conditions .

- Antioxidant Effects : this compound demonstrates strong antioxidant properties by scavenging free radicals such as DPPH- and ABTS- +, which contribute to its anti-inflammatory effects .

Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound revealed its effectiveness against Escherichia coli strains resistant to multiple drugs. The compound's ability to inhibit bacterial growth was confirmed through both in vitro assays and computational modeling .

Anticancer Activity

In a comprehensive review of this compound's anticancer effects, it was found that the compound induces apoptosis in various cancer types. For instance:

- Colorectal Cancer : this compound exhibited significant cytotoxicity, leading to cell death through apoptosis.

- Breast Cancer : It inhibited cell proliferation and induced apoptotic pathways in T47D cells.

- Lung Cancer : Similar effects were observed, highlighting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities of this compound

Propiedades

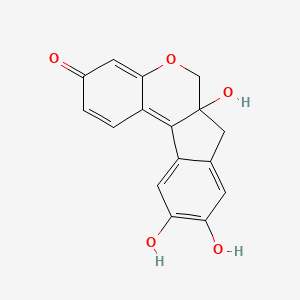

IUPAC Name |

6a,9,10-trihydroxy-6,7-dihydroindeno[2,1-c]chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,18-20H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGERTGWKXFAEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3=C4C=CC(=O)C=C4OCC31O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975425 | |

| Record name | 6a,9,10-Trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-76-0 | |

| Record name | Brazilein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6a,9,10-Trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.